molecular formula C12H14O3 B14274488 Methyl 2-[(benzyloxy)methyl]prop-2-enoate CAS No. 154201-91-9

Methyl 2-[(benzyloxy)methyl]prop-2-enoate

Cat. No.: B14274488
CAS No.: 154201-91-9
M. Wt: 206.24 g/mol
InChI Key: GRBLPYIYLMDTRE-UHFFFAOYSA-N
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Description

Methyl 2-[(benzyloxy)methyl]prop-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxy group attached to a methyl prop-2-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(benzyloxy)methyl]prop-2-enoate typically involves the esterification of 2-[(benzyloxy)methyl]prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the acid and methanol are passed over a solid acid catalyst. The continuous removal of the product from the reaction mixture helps drive the reaction to completion and increases the overall yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(benzyloxy)methyl]prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Methyl 2-[(benzyloxy)methyl]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-[(benzyloxy)methyl]prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The benzyloxy group can be involved in aromatic interactions with proteins and other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylpropenoate
  • Methyl methacrylate
  • Benzyl methacrylate

Uniqueness

Methyl 2-[(benzyloxy)methyl]prop-2-enoate is unique due to the presence of both a benzyloxy group and a methyl prop-2-enoate moiety. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

154201-91-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 2-(phenylmethoxymethyl)prop-2-enoate

InChI

InChI=1S/C12H14O3/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3

InChI Key

GRBLPYIYLMDTRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)COCC1=CC=CC=C1

Origin of Product

United States

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